CID 131844913

Descripción

Historical Context of Polyketide Antibiotic Discovery from Pseudomonas fluorescens

The genus Pseudomonas is recognized for its metabolic versatility and its capacity to produce a wide array of secondary metabolites, including various antibiotics. mdpi.com Pseudomonas fluorescens, a common Gram-negative bacterium, has been a subject of interest in agricultural and biotechnological research for its biocontrol properties, which are often attributed to the production of antibiotic compounds. wikipedia.orggbif.org

The discovery of mupirocin (B1676865), a polyketide antibiotic, from P. fluorescens highlighted the potential of this species as a source of novel therapeutic agents. drugbank.comoup.commedchemexpress.com Polyketides are a large class of natural products synthesized through the repeated condensation of small carboxylic acid units, similar to fatty acid synthesis. The study of polyketide biosynthesis in organisms like P. fluorescens has been a significant area of academic research, aiming to understand the genetic and enzymatic machinery involved. frontiersin.org Research into the phl gene cluster in P. fluorescens, for instance, which is responsible for the production of the polyketide 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG), has provided a model for understanding the biosynthesis of such compounds. gbif.org The elucidation of the mupirocin biosynthetic pathway has contributed to this body of knowledge. google.com

Academic Significance of Mupirocin Calcium as an Antibacterial Agent

The academic significance of mupirocin calcium lies primarily in its unique mechanism of action. Unlike many other antibiotics, mupirocin specifically targets and inhibits bacterial isoleucyl-tRNA synthetase (IleRS). patsnap.compatsnap.comdrugbank.com This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins during protein synthesis. patsnap.com By binding to IleRS, mupirocin effectively halts bacterial protein and RNA synthesis, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations. fda.govdrugbank.comresearchgate.net

This distinct mode of action means that mupirocin does not exhibit cross-resistance with other major classes of antibiotics. fda.govdrugbank.comresearchgate.net This property has made it a valuable tool in academic studies on antibiotic resistance. The emergence of mupirocin-resistant strains, particularly in Staphylococcus aureus, has become a significant area of research. oup.comoup.com These studies investigate the genetic basis of resistance, which often involves mutations in the target IleRS enzyme or the acquisition of a plasmid-encoded resistant version of the enzyme. fda.govoup.com Understanding these resistance mechanisms is crucial for developing strategies to prolong the efficacy of mupirocin and for designing new antibiotics that can overcome resistance.

Furthermore, mupirocin calcium serves as a research tool in various in vitro and in vivo studies. Its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a standard for comparison in the development of new anti-staphylococcal agents. patsnap.comtoku-e.com Academic research continues to explore its potential applications and the implications of its use, contributing to a deeper understanding of bacterial physiology and antibiotic action. patsnap.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Mupirocin Calcium

| Property | Value | Source |

| Molecular Formula | C₅₂H₉₀CaO₂₀ | drugbank.com |

| Molecular Weight | 1075.34 g/mol | toku-e.com |

| CAS Number | 115074-43-6 | scbt.com |

| Source | Pseudomonas fluorescens | medchemexpress.comtoku-e.com |

| Solubility | Very sparingly soluble in water | toku-e.com |

Table 2: Investigational Use of Mupirocin Calcium in Clinical Research

| Study Identifier | Status | Purpose |

| NCT01876550 | Completed | To evaluate the safety and bioequivalence of Mupirocin Calcium Cream, 2% and Bactroban® Cream in treating secondarily infected traumatic skin lesions. drugbank.comclinicaltrials.gov |

| NCT06368856 | Recruiting | To study the pharmacology of mupirocin in nasal application in healthy volunteers. clinicaltrials.gov |

| NCT00108160 | Completed (with results) | To assess the efficacy and safety of mupirocin in decolonizing MRSA. clinicaltrials.gov |

| NCT02284555 | Completed (with results) | To compare the effectiveness of different decolonization strategies for MRSA. clinicaltrials.gov |

Propiedades

Key on ui mechanism of action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. |

|---|---|

Número CAS |

115074-43-6 |

Fórmula molecular |

C52H92CaO20 |

Peso molecular |

1077.4 g/mol |

Nombre IUPAC |

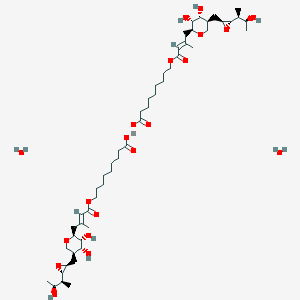

calcium;bis(9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate);dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

Clave InChI |

ZMGDRGVOFFKXKJ-YJGQQKNPSA-N |

SMILES isomérico |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

SMILES canónico |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

melting_point |

77-78 77 - 78 °C |

Descripción física |

Solid |

Solubilidad |

2.65e-02 g/L |

Sinónimos |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Origen del producto |

United States |

Biosynthesis of Mupirocin Calcium

Elucidation of the Mupirocin (B1676865) Biosynthetic Pathway

The journey to produce mupirocin begins with the assembly of its core structures, a C17 monic acid polyketide backbone and a 9-hydroxynonanoic acid (9-HN) side chain. researchgate.net This process is a testament to the complexity of natural product biosynthesis, involving a hybrid trans-acyltransferase (trans-AT) polyketide synthase (PKS) system. researchgate.net

Identification of Polyketide Synthases (MmpA, MmpD, MmpB) and Auxiliary Acyl Carrier Proteins (mAcpABCDE)

The backbone of mupirocin is constructed by a series of large, multifunctional enzymes known as polyketide synthases (PKSs). In the mupirocin pathway, three key PKSs, MmpA, MmpD, and MmpB, work in concert to create the 23-carbon precursor to the final molecule. researchgate.netnih.gov These enzymes are part of a trans-AT PKS system, where the acyltransferase (AT) domain, responsible for loading the extender units, is a separate polypeptide. nih.gov

The mupirocin biosynthetic gene cluster also encodes five essential auxiliary acyl carrier proteins (ACPs), designated mAcpA, mAcpB, mAcpC, mAcpD, and mAcpE. researchgate.netnih.gov These small proteins play crucial roles in shuttling the growing polyketide chain between the various enzymatic domains of the PKS machinery. For instance, MacpD is involved in the formation of the 3-hydroxypropionate (B73278) starter unit for the 9-HN side chain, while MacpE participates in the late-stage conversion of pseudomonic acid B to pseudomonic acid A. nih.gov

| Enzyme/Protein | Function in Mupirocin Biosynthesis |

| MmpA | Polyketide synthase involved in monic acid backbone synthesis. bham.ac.uk |

| MmpD | Polyketide synthase responsible for the elongation modules of the monic acid backbone. |

| MmpB | Polyketide synthase proposed to be involved in the iterative synthesis of the 9-hydroxynonanoic acid (9-HN) side chain. bham.ac.uk |

| mAcpA-E | Auxiliary acyl carrier proteins essential for shuttling biosynthetic intermediates. researchgate.netnih.gov |

Role of Tailoring Enzymes (MupA-MupZ) in Structural Modification

Following the initial assembly of the polyketide chain, a diverse array of tailoring enzymes, encoded by the mupA through mupZ genes, carry out a series of structural modifications. nih.govd-nb.info These modifications are critical for the final structure and biological activity of mupirocin. The tailoring process includes hydroxylation, epoxidation, and the formation of the characteristic tetrahydropyran (B127337) ring. researchgate.net

Genetic manipulation studies have been instrumental in elucidating the functions of these tailoring enzymes. For example, the flavin-dependent monooxygenase MupA has been identified as the α-hydroxylase responsible for the crucial 6-hydroxylation step. nih.gov This hydroxylation is vital for the efficient downstream processing of biosynthetic intermediates. nih.gov

Formation of the Tetrahydropyran Ring and its Biosynthetic Significance

A key structural feature of mupirocin, essential for its antibiotic activity, is the tetrahydropyran (THP) ring. d-nb.info The formation of this ring is a complex, enzyme-catalyzed cascade. The Rieske non-heme oxygenase, MupW, initiates this process by selectively oxidizing a single bond in an acyclic precursor to form an epoxide. rsc.org Subsequently, the epoxide hydrolase, MupZ, catalyzes the regioselective ring closure to form the hydroxylated THP ring. rsc.org The absence of MupZ leads to the formation of a tetrahydrofuran (B95107) ring instead, highlighting its critical role in directing the cyclization pathway. rsc.org This dual-enzyme mechanism for THP ring formation is a remarkable example of nature's sophisticated chemical strategies. rsc.org

Conversion Pathways of Pseudomonic Acid Intermediates (e.g., Pseudomonic Acid B to A)

Mupirocin exists as a mixture of related compounds known as pseudomonic acids, with pseudomonic acid A (PA-A) being the major and most active component. researchgate.net Early mutational analyses surprisingly revealed that pseudomonic acid B (PA-B), which contains an additional hydroxyl group, is a key intermediate in the biosynthesis of PA-A. researchgate.netd-nb.info

The conversion of PA-B to PA-A is a complex, multi-step process that involves the removal of the C-8 hydroxyl group. core.ac.uk A systematic screening of mutants has identified a set of ten genes required for this conversion, including mupO, mupU, and mupV, as well as macpE. d-nb.infocore.ac.uknih.gov The first step in this conversion is the oxidation at the C6 position, a reaction confirmed by the isolation of a 7-hydroxy-6-keto-substituted THP-containing compound from a ΔmupP mutant. researchgate.net The elucidation of this pathway has been a significant focus of research, revealing a surprisingly convoluted series of enzymatic reactions to generate the final active antibiotic. core.ac.ukresearchgate.net

Genetic Organization and Regulation of the Mupirocin Biosynthetic Gene Cluster

The production of mupirocin is tightly controlled at the genetic level. The genes responsible for its biosynthesis are clustered together in a large, 74-kilobase region of the P. fluorescens chromosome. mdpi.comnih.gov This cluster contains the genes for the PKS modules (mmpA-F), the tailoring enzymes (mupA-X), and the auxiliary ACPs (macpA-E). nih.gov The expression of this gene cluster is not constitutive but is instead regulated by a sophisticated quorum sensing system.

Quorum Sensing Systems in Mupirocin Production (MupR/I)

The regulation of mupirocin biosynthesis is primarily controlled by a quorum sensing (QS) system encoded by the mupR and mupI genes. mdpi.commicrobiologyresearch.org MupI is an N-acyl homoserine lactone (AHL) synthase that produces the signaling molecule, N-(3-oxodecanoyl)homoserine lactone. microbiologyresearch.orgsigmaaldrich.com As the bacterial population density increases, the concentration of this AHL signal also rises.

The LuxR-family transcriptional activator, MupR, senses the AHL signal. asm.org Upon binding to the AHL, MupR activates the transcription of the mupirocin biosynthetic operons, leading to the production of the antibiotic. microbiologyresearch.orgasm.org This expression is typically switched on during the late exponential or early stationary phase of bacterial growth. core.ac.ukmicrobiologyresearch.org Interestingly, MupR also positively regulates the expression of mupI, creating a positive feedback loop. asm.org Further research has revealed that this MupR/I QS system is itself under the control of the global Gac/Rsm regulatory system, adding another layer of complexity to the regulation of mupirocin production. asm.orgnih.gov

| Gene | Function in Regulation |

| mupI | Encodes an N-acyl homoserine lactone synthase, producing the quorum sensing signal molecule. core.ac.ukmdpi.com |

| mupR | Encodes a transcriptional activator that, upon binding the signal molecule, induces the expression of the mupirocin gene cluster. core.ac.ukmdpi.com |

Global Regulatory Systems (e.g., Gac/Rsm Cascade) in Biosynthesis Modulation

The production of mupirocin in Pseudomonas fluorescens is not a constitutive process but is instead tightly controlled by a hierarchy of regulatory systems that respond to cellular and environmental cues. At the apex of this regulatory network is the Gac/Rsm signal transduction cascade, a global regulatory system that governs the expression of numerous genes, including those for secondary metabolite production. nih.govasm.org

The Gac/Rsm system in P. fluorescens NCIMB 10586, the model organism for mupirocin production, plays a pivotal role in activating the biosynthesis of this antibiotic. nih.gov This system comprises the sensor kinase GacS and the response regulator GacA, which form a two-component system (TCS). nih.govasm.org The GacS/GacA TCS positively influences mupirocin production, not by directly binding to the mupirocin gene cluster, but by controlling the MupR/I quorum-sensing (QS) system. nih.govasm.org Evidence for this comes from studies showing that mutations in gacS or gacA lead to a significant reduction in mupirocin yield. nih.govnih.gov Conversely, overexpression of gacA has been shown to enhance mupirocin production. nih.gov

The Gac/Rsm cascade exerts its control through small, non-coding RNAs (sRNAs), specifically RsmY and RsmZ. nih.gov The GacS/GacA system promotes the transcription of these sRNAs. researchgate.net These sRNAs, in turn, act by sequestering translational repressor proteins of the CsrA/RsmA family. nih.govresearchgate.net In P. fluorescens NCIMB 10586, five CsrA family proteins have been identified: RsmA, RsmE, RsmI, RsmF, and RsmN. nih.govresearchgate.net Research indicates that mupirocin biosynthesis is likely negatively regulated by RsmA, RsmE, and RsmI, while being positively regulated by RsmF. nih.govresearchgate.net

Molecular Mechanisms of Gene Expression Control

The direct control of the mupirocin biosynthetic gene cluster (mup cluster) is orchestrated by a quorum-sensing (QS) system. This system allows the bacterial population to coordinate gene expression in a cell-density-dependent manner. The key components of this QS system are encoded within the mup cluster itself and include MupI, an N-acylhomoserine lactone (AHL) synthase, and MupR, a LuxR-family transcriptional activator. microbiologyresearch.org

MupI is responsible for synthesizing the AHL signaling molecules. As the bacterial population density increases, the concentration of these AHLs in the environment also rises. Once a threshold concentration is reached, the AHLs bind to and activate the MupR protein. The activated MupR then binds to specific promoter regions within the mup gene cluster, initiating the transcription of the biosynthetic genes. researchgate.net This leads to the production of the enzymes required for mupirocin synthesis.

The expression of the mup cluster is also characterized by a temporal regulation, with maximum expression occurring during the late exponential and stationary phases of bacterial growth. microbiologyresearch.org This is a common feature for the production of secondary metabolites, which are often produced when the bacterial culture has reached a high cell density and is no longer in a rapid growth phase.

The Gac/Rsm cascade directly impacts this QS system. It has been demonstrated that the GacS/A system stimulates mupirocin biosynthesis by positively regulating the MupR/I QS system. nih.govasm.org Mutant strains lacking gacS, gacA, or the sRNAs rsmY/Z show significantly decreased expression of mupR and mupI, as well as reduced AHL synthesis. nih.govnih.gov One proposed mechanism for this regulation is the direct interaction of the RsmF protein with the 5' leader of the mupR mRNA, which positively influences its translation. nih.gov This hierarchical control, where a global regulatory system modulates a specific QS system, allows for the integration of broad physiological signals with the precise control of antibiotic production.

Strategies for Manipulating Mupirocin Biosynthesis through Synthetic Biology

The complexity of the mupirocin biosynthetic gene cluster, which spans approximately 75,000 base pairs and contains over 30 genes, presents a significant challenge for traditional genetic manipulation. ukri.org However, the advent of synthetic biology offers powerful new tools to re-engineer this pathway for enhanced production and the generation of novel analogs. ukri.orgresearchgate.net

One of the primary goals of synthetic biology in this context is to increase the yield of mupirocin. ukri.org Researchers have identified several clear strategies to achieve this by manipulating the gene cluster. ukri.org A key approach involves rebuilding the genes from chemically synthesized DNA, allowing for codon optimization to enhance protein synthesis rates. ukri.org This "bottom-up" approach also facilitates the division of the large gene cluster into smaller, more manageable "BioBricks." These modular DNA parts can then be assembled in various combinations and orders, and can be supplemented with additional DNA sequences, such as strong promoters, to increase gene expression. ukri.org

Directed changes to the gene cluster are a major focus of these synthetic biology efforts. These include:

Introducing new gene expression signals: Placing strong, inducible, or constitutive promoters at strategic points within the cluster can boost the expression of key biosynthetic enzymes. ukri.org

Increasing acyl carrier protein (ACP) availability: The biosynthesis of polyketides relies on ACPs to carry the growing molecule. Introducing additional copies of ACP genes could increase the carrying capacity of the biosynthetic machinery. ukri.org

Furthermore, increasing the production of the transcriptional activator MupR has been shown to be a highly effective strategy. researchgate.netukri.org Studies have demonstrated that increasing the expression of MupR can lead to a significant, up to 20-fold, increase in mupirocin production. ukri.org

Synthetic biology also opens the door to creating novel mupirocin derivatives. By "mixing and matching" genes from different biosynthetic pathways, it is possible to generate new compounds with potentially improved properties, such as enhanced stability or a broader spectrum of activity. nih.govcore.ac.uk For instance, genes from the thiomarinol (B140439) biosynthetic pathway, which produces a related antibiotic, have been successfully expressed in the mupirocin producer to create hybrid molecules. nih.govcore.ac.uk This "plug-and-play" approach, combined with a deeper understanding of the enzymatic mechanisms, paves the way for the rational design of new antibiotics. nih.gov

Mechanism of Action and Molecular Interactions

Inhibition of Bacterial Isoleucyl-tRNA Synthetase (IleRS)

The primary target of mupirocin (B1676865) is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS). patsnap.compatsnap.compatsnap.com This enzyme is fundamental to bacterial survival as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. patsnap.compatsnap.com

Specificity of Mupirocin Binding to IleRS

Mupirocin exhibits a high degree of specificity for bacterial IleRS, binding to it reversibly and with high affinity. patsnap.comdrugbank.comdovepress.com This specificity is a key attribute, allowing the antibiotic to selectively target bacterial cells while having minimal effect on the corresponding human enzymes. patsnap.com The structural differences between prokaryotic and eukaryotic IleRS are significant enough that mupirocin is reported to be 8000-fold more selective for the bacterial enzyme. nih.gov This selective binding is crucial for its clinical efficacy and safety profile.

The binding of mupirocin to the IleRS active site is a complex process. Crystal structures have revealed that mupirocin occupies the binding site of the isoleucyl-adenylate reaction intermediate. nih.gov This strategic positioning within the enzyme's active site is central to its inhibitory function.

Competitive Inhibition and Structural Mimicry of Isoleucine

The mechanism of inhibition is competitive in nature. service.gov.ukpatsnap.com Mupirocin structurally mimics the isoleucyl-adenylate intermediate, a key molecule in the aminoacylation process. asm.orgasm.org Specifically, the epoxy side chains in mupirocin's molecular structure resemble those of isoleucine, giving it a high affinity for the isoleucine binding sites on the IleRS enzyme. service.gov.ukdovepress.com

By acting as a structural analogue, mupirocin competes with both isoleucine and ATP for binding to the active site of IleRS. asm.orgportlandpress.com This competitive binding effectively blocks the enzyme from catalyzing the formation of isoleucyl-tRNA. patsnap.com

Consequences for Bacterial Protein and RNA Synthesis

The inhibition of IleRS has profound consequences for the bacterial cell. By preventing the attachment of isoleucine to its tRNA, mupirocin leads to a depletion of charged isoleucyl-tRNA. dovepress.comnih.gov This halt in the supply of a crucial building block effectively stops bacterial protein synthesis. patsnap.compatsnap.comportlandpress.com

The cessation of protein synthesis is not the only downstream effect. The accumulation of uncharged tRNA triggers a cascade of events within the bacterial cell, including the inhibition of RNA synthesis. drugbank.comwikipedia.org This dual inhibition of both protein and RNA synthesis ultimately leads to the cessation of bacterial growth and, at higher concentrations, cell death. nih.govwikipedia.org

Bacteriostatic and Bactericidal Concentration Profiles

Mupirocin exhibits a dual-action profile that is concentration-dependent. At lower concentrations, specifically at the minimum inhibitory concentrations (MIC), it acts as a bacteriostatic agent, meaning it inhibits the growth and replication of bacteria. medsafe.govt.nzdrugbank.comnih.gov However, at the higher concentrations achieved during topical application, mupirocin demonstrates bactericidal activity, actively killing the bacteria. medsafe.govt.nzdrugbank.comfda.gov

The minimum bactericidal concentration (MBC), the concentration required to kill bacteria, is generally eight to thirty times higher than the MIC. drugbank.comfda.gov Studies have shown that while it may appear bacteriostatic, mupirocin has a slow bactericidal effect against Staphylococcus aureus. nih.gov For instance, one study reported that concentrations of 2-4 mg/l were needed for a 99% kill after 24 hours, while 32 mg/l was required for a 99.99% kill. nih.gov

**Table 1: Mupirocin Activity Against *Staphylococcus aureus***

| Activity Level | Concentration (mg/l) | Timeframe |

|---|---|---|

| 99% kill | 2-4 | 24 hours |

| 99.9% kill | 16 | 24 hours |

| 99.99% kill | 32 | 24 hours |

Data sourced from in-vitro studies. nih.gov

Molecular Basis for Unique Mode of Action and Reduced Cross-Resistance

The unique mechanism of action of mupirocin, targeting IleRS, sets it apart from many other classes of antibiotics. patsnap.comdrugbank.comdrugbank.com Most other antibiotics target different cellular processes, such as cell wall synthesis or DNA replication. Because mupirocin's target is distinct, there is no demonstrated cross-resistance with other antimicrobial agents like erythromycin (B1671065), ciprofloxacin, and fusidic acid. drugbank.comdovepress.comdroracle.ai This makes it a valuable therapeutic option, particularly against strains that have developed resistance to other antibiotics. patsnap.comdroracle.ai

While resistance to mupirocin can occur, it typically arises from modifications to the IleRS enzyme itself. drugbank.comfda.gov Low-level resistance is often due to point mutations in the native IleRS gene, while high-level resistance can be conferred by the acquisition of a plasmid that codes for a modified, resistant version of the enzyme. medsafe.govt.nzfda.gov Despite the emergence of resistance, the novel chemical structure and distinct mode of action of mupirocin mean that cross-resistance with other antibiotic classes remains uncommon. medsafe.govt.nzdroracle.ai

Bacterial Susceptibility and Resistance Mechanisms

Spectrum of Antibacterial Activity In Vitro

Mupirocin (B1676865) demonstrates a broad spectrum of activity against many Gram-positive aerobic bacteria and select Gram-negative bacteria. drugbank.com It is generally bacteriostatic at low concentrations and bactericidal at the high concentrations achieved with topical application. medcentral.com

Activity against Gram-Positive Aerobes

Mupirocin is highly effective against various Gram-positive cocci. fda.gov

Staphylococcus aureus : Mupirocin is particularly potent against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. wikipedia.orgpatsnap.comoup.com Susceptible isolates are typically inhibited by mupirocin concentrations of 0.03 to 2 mcg/mL. medcentral.com It is also effective against strains resistant to other antibiotics like penicillins, aminoglycosides, and erythromycin (B1671065). medcentral.com

Staphylococcus epidermidis : This coagulase-negative staphylococcus is also susceptible to mupirocin. dechra-us.comnih.gov

Streptococcus pyogenes : Mupirocin shows excellent activity against Streptococcus pyogenes (Group A streptococci), a common cause of skin infections. dovepress.commedcentral.comwikipedia.org

Other Streptococci : The antibiotic is also active against Streptococcus agalactiae (Group B streptococci), as well as groups C and G streptococci, and viridans streptococci, with in vitro inhibition at concentrations of 0.12-2 mcg/mL. medcentral.comnih.gov

Table 1: In Vitro Activity of Mupirocin Against Gram-Positive Aerobes

| Bacterial Species | Typical MIC Range (mcg/mL) |

|---|---|

| Staphylococcus aureus (including MRSA) | 0.03 - 2 medcentral.com |

| Staphylococcus epidermidis | Susceptible dechra-us.comnih.gov |

| Streptococcus pyogenes (Group A) | ≤ 1.0 fda.govmedcentral.com |

| Streptococcus agalactiae (Group B) | 0.12 - 2 medcentral.com |

| Viridans streptococci | 0.12 - 2 medcentral.com |

Activity against Select Gram-Negative Bacteria In Vitro

While its primary strength is against Gram-positive organisms, mupirocin shows in vitro activity against some Gram-negative bacteria. drugbank.comfda.gov

Haemophilus influenzae and Neisseria gonorrhoeae are generally susceptible to mupirocin. fda.govasm.org

Moraxella catarrhalis is typically inhibited by concentrations of 0.12-0.2 mcg/mL. medcentral.com

Bordetella pertussis and Pasteurella multocida have been reported to be inhibited by concentrations of 0.02-0.25 mcg/mL. medcentral.com

However, mupirocin is less active against most other Gram-negative bacilli, including Enterobacteriaceae. fda.govmedcentral.com

Table 2: In Vitro Activity of Mupirocin Against Select Gram-Negative Bacteria

| Bacterial Species | Typical MIC Range (mcg/mL) |

|---|---|

| Haemophilus influenzae | 0.12 - 0.2 medcentral.com |

| Neisseria gonorrhoeae | 0.01 - 0.05 medcentral.com |

| Moraxella catarrhalis | 0.12 - 0.2 medcentral.com |

| Bordetella pertussis | 0.02 - 0.25 medcentral.com |

Resistance Profiles of Specific Bacterial Groups

Certain bacterial groups exhibit notable resistance to mupirocin.

Group D Streptococci : Nonenterococcal group D streptococci, such as S. bovis and S. equinus, generally require higher concentrations of mupirocin for inhibition (32-64 mcg/mL). medcentral.com Enterococci, including Enterococcus faecalis, are typically resistant. medcentral.com

Cutibacterium acnes : Most strains of Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne, are naturally resistant to mupirocin. wikipedia.orgopendermatologyjournal.comturkjdermatol.com

Pseudomonas fluorescens : As the producer of mupirocin, Pseudomonas fluorescens is inherently resistant. wikipedia.orgmicrobiologyresearch.org Other species of Pseudomonas may also be resistant. wikipedia.org

Molecular Mechanisms of Mupirocin Resistance

The emergence of mupirocin resistance in staphylococci is a significant clinical concern, particularly with its widespread use. oup.com Two primary mechanisms of resistance have been identified. wikipedia.org

Alterations in Native Isoleucyl-tRNA Synthetase (Low-Level Resistance)

Low-level mupirocin resistance (MuL) is characterized by minimum inhibitory concentrations (MICs) ranging from 8 to 256 mg/L. wikipedia.org This form of resistance arises from point mutations within the native chromosomal gene, ileS, which encodes for the target enzyme, isoleucyl-tRNA synthetase. wikipedia.orgnih.govasm.orgfortuneonline.org These mutations, such as the V588F or V631F changes in the Rossman fold of the enzyme, reduce the binding affinity of mupirocin to its target, thereby conferring resistance. asm.org

Acquisition of Plasmid-Mediated Isoleucyl-tRNA Synthetase (mupA gene/ileS2) (High-Level Resistance)

High-level mupirocin resistance (MuH) is defined by MICs greater than 256 mg/L or ≥512 µg/ml. wikipedia.orgnih.govnih.gov This is a more clinically significant form of resistance and is due to the acquisition of a plasmid-mediated gene called mupA (also known as ileS2). wikipedia.orgfortuneonline.orgjlabphy.org This gene encodes a modified, alternative isoleucyl-tRNA synthetase that has a very low affinity for mupirocin, rendering the antibiotic ineffective. nih.govfortuneonline.orgjlabphy.org The mupA gene can be transferred between staphylococcal strains, including between coagulase-negative staphylococci and S. aureus, facilitating the spread of high-level resistance. fortuneonline.org More recently, a second gene, mupB, has also been identified as conferring high-level mupirocin resistance. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Mupirocin calcium |

| Mupirocin |

| Pseudomonic acid A |

| Penicillin |

| Aminoglycosides |

| Erythromycin |

| Chlortetracycline |

| Fusidic acid |

| Neomycin |

| Cloxacillin |

| Dicloxacillin |

| Benzyl alcohol |

| Cetomacrogol 1000 |

| Cetyl alcohol |

| Phenoxyethanol |

| Stearyl alcohol |

| Mineral oil |

| Isoleucine |

| Monic acid |

| Tetracycline |

| Trimethoprim (B1683648) |

| Triclosan |

| Nitrofurazone |

| Silver sulfadiazine |

| Ramoplanin |

| Azelaic acid |

| Chloramphenicol |

| Lincomycin |

| Ofloxacin |

| Gentamicin |

| Novobiocin |

| Streptomycin |

| Benzoyl peroxide |

| Clindamycin |

| Tretinoin |

| Fosfomycin |

| Metronidazole |

| Tinidazole |

| Ornidazole |

| Sulfonamides |

| Povidone-iodine |

| Tea tree oil |

| Gentian violet |

| Octenidine |

| Polyhexanide |

| Sarecycline |

| Isotretinoin |

Co-transfer of mupA with Other Antimicrobial Resistance Genes

The gene responsible for high-level mupirocin resistance, mupA, is frequently located on mobile genetic elements like plasmids. oup.com This mobility facilitates not only its own dissemination but also the concurrent transfer of other antimicrobial resistance genes, a phenomenon known as co-selection. reactgroup.org These conjugative plasmids can carry resistance determinants for a variety of other antibiotic classes. oup.com

Studies have identified that the conjugative transfer of high-level mupirocin resistance in Staphylococcus aureus can be accompanied by the co-transfer of plasmids mediating resistance to other antibiotics. researchgate.net For instance, resistance genes for macrolides, gentamicin, tetracycline, and trimethoprim have been found on the same plasmid as mupA. researchgate.net In some cases, the transfer of a mupA-carrying plasmid also mobilizes other non-conjugative plasmids that harbor their own set of resistance markers, such as resistance to erythromycin. nih.gov

This co-transfer is a significant clinical concern as the use of a single antibiotic can select for bacteria resistant to multiple, unrelated antibiotics if the resistance genes are linked on the same mobile element. reactgroup.org For example, research has documented the co-transfer of resistance to cadmium acetate, propamidine (B86517) isethionate, and ethidium (B1194527) bromide along with a plasmid that, in some instances, also carried the mupA gene. oup.com Furthermore, a positive correlation has been observed between the presence of mupirocin resistance genes and those conferring resistance to lincosamides and streptogramin A. researchgate.net

The plasmids carrying mupA are often large, which is a common characteristic of plasmids that are transferred via conjugation. fortunejournals.comasm.org This facilitates the horizontal gene transfer of multidrug resistance among staphylococci and potentially to other bacterial genera. fortunejournals.comasm.org The co-selection of multiple resistance genes complicates treatment strategies and underscores the importance of judicious antibiotic use to minimize the spread of multidrug-resistant organisms. reactgroup.org

Prevalence and Evolution of Mupirocin Resistance in Bacterial Populations

The prevalence of mupirocin resistance in bacterial populations, particularly in Staphylococcus aureus, has shown considerable variation globally and has evolved since the introduction of the antibiotic. fortunejournals.comasm.org The rates of resistance often correlate with the extent of mupirocin use in both hospital and community settings. asm.orgnih.gov

Globally, the prevalence of mupirocin resistance ranges widely, from as low as 1.0% in some regions to over 50% in others. fortunejournals.com A meta-analysis reported a pooled prevalence of mupirocin-resistant S. aureus (MuRSA) at 7.6% and mupirocin-resistant MRSA (MuRMRSA) at 13.8%. nih.gov High-level mupirocin resistance (HLMuR) was found in 8.5% of MuRSA and 8.1% of MuRMRSA isolates. nih.gov

The prevalence also varies between inpatient and outpatient settings. One study found a higher prevalence of mupirocin resistance in outpatient departments compared to inpatient departments. semanticscholar.org Another study noted higher resistance rates among community-acquired strains than hospital-acquired ones. nih.gov

The evolution of mupirocin resistance is primarily driven by two mechanisms: point mutations in the native ileS gene leading to low-level resistance, and the acquisition of the mupA (or less commonly, mupB) gene, which confers high-level resistance. fortunejournals.com The mupA gene is often located on plasmids, facilitating its horizontal transfer and contributing to its spread among staphylococcal populations. fortunejournals.com While high-level resistance is typically plasmid-mediated, there have been rare reports of the mupA gene being located on the bacterial chromosome. oup.com

The following table provides an overview of mupirocin resistance prevalence from various studies:

| Study Population/Setting | Total Isolates | Mupirocin Resistance Prevalence | High-Level Resistance | Low-Level Resistance | Citation |

| Clinical MRSA Isolates | 200 | 30% | 10% | 20% | makhillpublications.co |

| Global Meta-Analysis (MuRSA) | - | 7.6% | 8.5% (of resistant) | - | nih.gov |

| Global Meta-Analysis (MuRMRSA) | - | 13.8% | 8.1% (of resistant) | - | nih.gov |

| Pediatric Population | 167 | 1.8% (high-level) | 1.8% | 0% | asm.org |

| Pediatric Population | 358 | 31.3% | 85.7% (of resistant) | 14.3% (of resistant) | asm.org |

| Cutaneous/Soft-tissue Infections | 256 | - | 16.6% (S. aureus) | 19% (MRSA) | semanticscholar.org |

| Wound Infections (Staphylococcus) | 130 | 25.3% (high-level) | 25.3% | - | healthcare-bulletin.co.uk |

| Staphylococci (India) | 143 | 25.2% | 10.5% | 14.7% | nih.gov |

Methodologies for Detection and Characterization of Mupirocin Resistance Phenotypes and Genotypes

The detection and characterization of mupirocin resistance in bacteria involve both phenotypic and genotypic methods. makhillpublications.co These approaches are crucial for clinical diagnostics, surveillance, and understanding the mechanisms of resistance.

Phenotypic Methods:

Phenotypic methods assess the susceptibility of a bacterial isolate to mupirocin by measuring its growth in the presence of the antibiotic. The primary phenotypic methods include:

Disk Diffusion: This is a common and straightforward method. makhillpublications.co Mupirocin-impregnated disks are placed on an agar (B569324) plate inoculated with the test bacterium. The diameter of the zone of inhibition around the disk indicates the level of susceptibility. makhillpublications.co A two-disk strategy, using both a 5 µg and a 200 µg or 20 µg disk, can be employed to differentiate between susceptible, low-level resistant, and high-level resistant isolates. oup.com For example, with a 5 µg disk, both low- and high-level resistant isolates may show no zone of inhibition, while susceptible isolates will have a zone larger than 14 mm. oup.com The higher concentration disk helps to distinguish high-level resistance. oup.com

Minimum Inhibitory Concentration (MIC) Determination: This is considered a reference method and provides a quantitative measure of resistance. oup.com

Broth Microdilution: This method involves preparing serial dilutions of mupirocin in a liquid growth medium in a microtiter plate, which is then inoculated with the bacterial isolate. nih.gov The MIC is the lowest concentration of mupirocin that inhibits visible bacterial growth. nih.gov

Agar Dilution: In this method, varying concentrations of mupirocin are incorporated into an agar medium, which is then spot-inoculated with the test organism. oup.com The MIC is the lowest concentration that prevents growth. oup.com

E-test: This is a commercial gradient diffusion method that uses a plastic strip impregnated with a predefined gradient of mupirocin. oup.com The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition forms. The MIC is read where the ellipse intersects the scale on the strip. oup.comthums.ac.ir

The interpretation of MIC values typically defines low-level resistance as MICs between 8 and 256 µg/mL, and high-level resistance as MICs ≥ 512 µg/mL. nih.gov

Genotypic Methods:

Genotypic methods detect the specific genes responsible for mupirocin resistance, primarily mupA and mupB for high-level resistance.

Polymerase Chain Reaction (PCR): PCR is a highly sensitive and specific method used to amplify and detect the presence of resistance genes like mupA. makhillpublications.conih.gov It is considered a fundamental tool for identifying the genetic basis of high-level resistance and can show 100% sensitivity and specificity when compared to phenotypic tests for high-level resistance. oup.commakhillpublications.co Multiplex PCR assays can simultaneously detect multiple resistance genes. thums.ac.ir

DNA Sequencing: Sequencing of the ileS gene can identify point mutations responsible for low-level mupirocin resistance. makhillpublications.co

Pulsed-Field Gel Electrophoresis (PFGE) and DNA Hybridization: These molecular techniques can be used to determine the genetic location of the mupA gene, for example, whether it is on a plasmid or the chromosome. oup.com

Discrepancies can sometimes occur between phenotypic and genotypic results, highlighting the recommendation to use both types of methods for accurate determination of mupirocin resistance, especially to avoid false-negative results. nih.govresearchgate.net

The following table summarizes the common methodologies:

| Methodology | Type | Principle | Application | Citation |

| Disk Diffusion | Phenotypic | Measures zone of growth inhibition around antibiotic-impregnated disks. | Screening for susceptibility; differentiating resistance levels with multiple disk concentrations. | oup.commakhillpublications.co |

| Broth Microdilution | Phenotypic | Determines the lowest antibiotic concentration in liquid media that inhibits bacterial growth. | Quantitative MIC determination; reference method. | oup.comnih.gov |

| Agar Dilution | Phenotypic | Determines the lowest antibiotic concentration in solid media that inhibits bacterial growth. | Quantitative MIC determination; reference method. | oup.com |

| E-test | Phenotypic | A gradient diffusion method to determine MIC. | Quantitative MIC determination; commercial alternative to dilution methods. | oup.comthums.ac.ir |

| PCR | Genotypic | Amplifies specific DNA sequences (e.g., mupA gene). | Detection of specific resistance genes; high sensitivity and specificity for high-level resistance. | oup.commakhillpublications.conih.gov |

| DNA Sequencing | Genotypic | Determines the nucleotide sequence of a gene (e.g., ileS). | Identification of mutations causing low-level resistance. | makhillpublications.co |

| PFGE/DNA Hybridization | Genotypic | Separates large DNA fragments and uses probes to detect specific sequences. | Determining the genomic location (plasmid or chromosome) of resistance genes. | oup.com |

Structure Activity Relationships and Chemical Modification

Identification of Essential Structural Moieties for Antibacterial Activity

The antibacterial efficacy of mupirocin (B1676865) is not attributed to the molecule as a whole, but to specific structural components, or moieties, that are critical for its interaction with its bacterial target, isoleucyl-tRNA synthetase (IleRS). nih.gov The primary active form of mupirocin is pseudomonic acid A, which comprises two main parts: a C17 polyketide known as monic acid and a C9 fatty acid, 9-hydroxynonanoic acid (9-HN). researchgate.netnih.govportlandpress.com Research has pinpointed several moieties as indispensable for its biological activity.

The tetrahydropyran (B127337) (THP) ring, a core feature of the monic acid backbone, is absolutely essential for mupirocin's antibiotic function. researchgate.netresearchgate.net This oxygen heterocycle is a common feature in many biologically active polyketide natural products. researchgate.netresearchgate.net In mupirocin, the THP ring forms a specific three-dimensional structure that allows it to occupy the nucleotide-binding site within the IleRS active site, thereby inhibiting the enzyme's function. d-nb.inforesearchgate.netnih.gov The absence of this ring, as seen in certain biosynthetic intermediates, leads to a loss of antibacterial activity. researchgate.netresearchgate.net

| Structural Moiety | Location | Role in Antibacterial Activity | Source |

|---|---|---|---|

| Tetrahydropyran (THP) Ring | Core of Monic Acid | Essential for bioactivity; creates the structure that occupies the nucleotide-binding site of the isoleucyl-tRNA synthetase (IleRS). | researchgate.netd-nb.inforesearchgate.netnih.gov |

| 9-Hydroxynonanoic Acid (9-HN) | Esterified Side Chain | Essential for biological activity; contributes to binding and overall potency. | researchgate.netnih.gov |

| Epoxide Ring | C10-C11 of Monic Acid | Contributes to the overall structure required for potent activity. | nih.govresearchgate.net |

Elucidation of Specific Enzyme-Catalyzed Structural Modifications within the Biosynthetic Pathway

The complex structure of mupirocin is assembled through a series of intricate, enzyme-catalyzed reactions orchestrated by the mup gene cluster in P. fluorescens. researchgate.netportlandpress.com The pathway involves a hybrid trans-acyltransferase (trans-AT) polyketide synthase (PKS) system and numerous "tailoring" enzymes that modify the core structure. nih.govbham.ac.uk Genetic and biochemical studies have successfully identified the functions of several key enzymes responsible for creating the essential structural moieties.

The formation of the vital tetrahydropyran (THP) ring is a multi-step process. Genes mupW and mupT were initially identified as necessary for ring formation. d-nb.inforesearchgate.net More detailed studies revealed an elegant enzyme cascade: MupW, a Rieske non-haem oxygenase, performs a selective oxidation on an un-activated C8-C16 single bond of a linear precursor to form an epoxide. researchgate.net Subsequently, an epoxide hydrolase, MupZ, catalyzes a regioselective ring closure to generate the hydroxylated THP ring. researchgate.netwpmucdn.com In the absence of MupZ, a five-membered tetrahydrofuran (B95107) ring is formed instead, highlighting the enzyme's critical role in directing the cyclization. researchgate.net

Another key modification is the hydroxylation at the C6 position of the polyketide chain. This is proposed to be an α-hydroxylation event occurring during the polyketide assembly. nih.govresearchgate.netnih.gov Of the oxygen-inserting enzymes in the pathway, MupA has been identified as the most likely candidate for this role. nih.gov In vitro studies combining purified enzymes, synthetic substrates, and isotopic labeling have provided the first characterization of this α-hydroxylation bimodule, confirming the role of MupA and revealing the timing and substrate specificity of this crucial step. researchgate.netnih.govresearchgate.net

Other tailoring enzymes also play defined roles. Deletion of mupF, a putative ketoreductase, results in a mupirocin analogue with a ketone group at C-7. nih.gov The enzyme MupC, a putative dienoyl CoA reductase, is involved in controlling the oxidation state around the THP ring. nih.gov The conversion of the intermediate pseudomonic acid B (PA-B) to the major, more active product pseudomonic acid A (PA-A) involves the removal of a hydroxyl group at C-8, a process requiring the action of enzymes MupO, MupU, and MupV. researchgate.netd-nb.inforesearchgate.net

| Enzyme | Enzyme Type | Function in Mupirocin Biosynthesis | Source |

|---|---|---|---|

| MupA | Oxygenase / α-hydroxylase | Catalyzes the introduction of the 6-hydroxy group on the polyketide backbone. | nih.govresearchgate.netnih.gov |

| MupW | Rieske non-haem oxygenase | Oxidizes a linear precursor to form an epoxide, the first step in THP ring formation. | researchgate.netwpmucdn.com |

| MupZ | Epoxide hydrolase | Catalyzes the regioselective ring closure of the epoxide intermediate to form the THP ring. | researchgate.netwpmucdn.com |

| MupC | Dienoyl CoA reductase (putative) | Implicated in controlling the oxidation state around the THP ring. | nih.gov |

| MupF | Ketoreductase (putative) | Reduces a ketone at the C-7 position; its deletion leads to an analogue with a C-7 ketone. | nih.gov |

| MupO, MupU, MupV | Tailoring enzymes | Required for the conversion of pseudomonic acid B (PA-B) to pseudomonic acid A (PA-A). | researchgate.netresearchgate.net |

Design and Synthesis of Mupirocin Derivatives for Enhanced Activity or Overcoming Resistance

The emergence of mupirocin-resistant bacteria, particularly S. aureus, has spurred research into the design and synthesis of novel mupirocin derivatives. researchgate.netnih.govmdpi.com The goal is to create analogues with enhanced potency, a broader spectrum of activity, or the ability to circumvent existing resistance mechanisms. However, the chemical synthesis of such derivatives is challenging due to the presence of numerous stereocenters in the mupirocin molecule. nih.gov

One strategy involves creating hybrid molecules. Researchers have synthesized novel inhibitors that combine structural features of mupirocin with other compounds that also target aminoacyl-tRNA synthetases. kuleuven.be For example, hybrid structures between mupirocin and compounds from Cubist Pharmaceuticals were designed to target IleRS. While some of these compounds inhibited the enzyme, they did not reach the potency of mupirocin itself, possibly due to unfavorable conformations of the THP ring. kuleuven.be

Another approach is to modify specific parts of the mupirocin structure to improve its properties. This includes attaching various substituents to the heterocyclic core to enhance uptake into the bacterial cell or modifying the lipophilic alkyl tail to improve antimicrobial activity and reduce toxicity. kuleuven.beplos.org

Combination therapy represents a further strategy to enhance efficacy and combat resistance. Studies have shown that combining mupirocin with other antimicrobial agents can result in synergistic effects. For example, combining mupirocin with neomycin was effective against methicillin-resistant, and even high-level mupirocin-resistant, S. aureus strains. asm.org Similarly, certain synthetic thiazole (B1198619) compounds have demonstrated a synergistic relationship with mupirocin against MRSA in vitro. plos.org

| Strategy | Description | Example/Target | Source |

|---|---|---|---|

| Hybrid Molecules | Combining structural features of mupirocin with other pharmacophores. | Synthesizing hybrid structures with other IleRS inhibitors to create novel compounds. | kuleuven.be |

| Structural Modification | Altering specific moieties of the mupirocin molecule to improve properties like cell uptake or potency. | Attaching different substituents to the heterocycle or modifying the alkyl tail. | kuleuven.beplos.org |

| Combination Therapy | Using mupirocin in conjunction with other antimicrobial agents for synergistic effects. | Combinations with neomycin or synthetic thiazole compounds to treat resistant MRSA. | plos.orgasm.org |

Computational and Spectroscopic Approaches in Structure-Activity Relationship Studies

Modern analytical techniques, including computational modeling and spectroscopy, are indispensable tools for studying the structure-activity relationships (SAR) of mupirocin. These methods provide deep insights into its mechanism of action, guide the design of new derivatives, and help to characterize novel compounds.

Computational approaches, such as molecular docking and modeling, are widely used to predict how mupirocin and its analogues interact with their target enzyme, IleRS. nih.govsci-hub.setandfonline.com These simulations can estimate the binding affinity and identify key interactions between the drug and the protein's active site, helping to explain the effects of structural modifications. nih.govresearchgate.net For example, modeling has been used to understand the structural basis for mupirocin resistance caused by mutations in the ileS gene. nih.gov Computational screening has also proven valuable in other areas, such as identifying mupirocin as a suitable candidate for encapsulation in nano-liposomes, a formulation designed to protect the drug from rapid elimination in the bloodstream and enable potential parenteral use. reviumrx.com

Spectroscopic techniques are fundamental to elucidating the complex chemical structures involved in mupirocin's biosynthesis and activity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for determining the structures of biosynthetic intermediates and newly synthesized analogues. researchgate.netnih.govresearchgate.net These methods were instrumental in characterizing the intermediates in the THP ring formation and in confirming the function of the α-hydroxylation bimodule. researchgate.netnih.govresearchgate.net Other spectroscopic methods, such as UV-visible spectrophotometry, are routinely used for the quantitative analysis of mupirocin in pharmaceutical formulations. humanjournals.com Furthermore, techniques like Raman spectroscopy have been employed to investigate changes in the cellular composition of mupirocin-resistant bacterial strains, providing clues about the physical basis of resistance. mdpi.com

| Approach | Specific Method | Application in Mupirocin Research | Source |

|---|---|---|---|

| Computational | Molecular Docking/Modeling | Predicting binding affinity to IleRS; understanding resistance mechanisms; predicting activity of derivatives. | nih.govsci-hub.seresearchgate.net |

| In Silico Screening | Identifying mupirocin as a candidate for novel drug delivery systems (e.g., nano-liposomes). | reviumrx.com | |

| Spectroscopic | NMR Spectroscopy & Mass Spectrometry | Elucidating the structure of biosynthetic intermediates and novel synthetic analogues. | nih.govresearchgate.netnih.govresearchgate.net |

| UV-Visible Spectroscopy | Quantitative analysis of mupirocin in bulk drug and pharmaceutical formulations. | humanjournals.com | |

| Raman Spectroscopy | Analyzing changes in the chemical composition of the cell wall in mupirocin-resistant bacteria. | mdpi.com |

Analytical and Characterization Methodologies

Spectrophotometric Quantification Methods for Mupirocin (B1676865) Calcium

Spectrophotometry offers a rapid and cost-effective approach for the quantification of mupirocin calcium, particularly in quality control settings.

Simple UV spectrophotometry has been successfully developed and validated for the quantitative estimation of mupirocin calcium in various formulations. researchgate.netmedsinfo.com.au These methods are based on the principle that the drug absorbs ultraviolet light at a specific wavelength. The development process involves optimizing the solvent system and the detection wavelength to maximize sensitivity and specificity. For mupirocin calcium, the maximum absorbance (λmax) is consistently observed around 220-222 nm. actascientific.com

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). medsinfo.com.audoaj.org Studies have demonstrated that these UV methods are accurate, precise, and reproducible for their intended purpose. medsinfo.com.au

Table 1: UV Spectrophotometric Method Parameters for Mupirocin Calcium

| Parameter | Finding 1 | Finding 2 | Finding 3 |

| Solvent System | Methanol (B129727) | Acetonitrile & Sodium Phosphate buffer pH 6.4 (50:50) actascientific.com | Not Specified |

| λmax (nm) | 221 doaj.org | 220 actascientific.com | 222 actascientific.com |

| Linearity Range (µg/mL) | 4–24 doaj.org | 2–16 actascientific.com | Not Specified |

| Correlation Coefficient (r²) | 0.999 doaj.org | 0.9994 actascientific.com | Not Specified |

| LOD (µg/mL) | Not Specified | 0.45 actascientific.com | Not Specified |

| LOQ (µg/mL) | Not Specified | 2 actascientific.com | Not Specified |

| Reference | doaj.org | actascientific.com | actascientific.com |

This table presents data from different research findings on UV spectrophotometric methods for mupirocin calcium.

To enhance specificity and resolve issues with background interference from excipients in formulations, derivative spectrophotometry has been employed. This technique uses the first or higher-order derivatives of the absorption spectrum. For mupirocin calcium, a first-order derivative spectroscopy method has been developed, which showed a maximum absorbance at 235 nm. doaj.orgijbpas.com This approach can effectively separate the drug's signal from that of formulation components, improving the accuracy of quantification in complex matrices like ointments. doaj.orgijbpas.com Area under the curve (AUC) methods have also been utilized in conjunction with both zero-order and first-order derivative spectroscopy to further enhance precision. doaj.orgijbpas.com

UV Spectrophotometry Development and Validation

Chromatographic Separation and Detection Techniques

Chromatographic methods are the gold standard for the analysis of mupirocin calcium, providing high specificity and the ability to separate the active ingredient from impurities and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported chromatographic technique for the determination of mupirocin calcium. researchgate.netdoaj.org These methods are stability-indicating, meaning they can distinguish the intact drug from substances that may be present after exposure to stress conditions like acid, base, oxidation, and light. researchgate.netdoaj.org

The development of an HPLC method involves careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. researchgate.netejpmr.com Validation confirms that the method is linear, accurate, precise (repeatability and intermediate precision), specific, and robust. researchgate.netdoaj.org The retention time for mupirocin calcium typically falls within a 5 to 8-minute window, allowing for rapid analysis. researchgate.netejpmr.com

Table 2: Selected RP-HPLC Method Parameters for Mupirocin Calcium Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | PrincetoneSPHER-100 C8 (250 × 4.6 mm, 5 µm) researchgate.netdoaj.org | C18 column ejpmr.com | CHROMBUDGET C18 (250 × 4.6 mm, 5 µm) actascientific.com |

| Mobile Phase | Methanol:Water (75:25 v/v), pH 4 with acetic acid researchgate.netdoaj.org | Methanol:Phosphate buffer (20:80 v/v) ejpmr.com | Acetonitrile:Phosphate buffer (65:35 v/v), pH 3.2 actascientific.com |

| Flow Rate | 1.0 mL/min researchgate.netdoaj.org | 1.0 mL/min ejpmr.com | 1.0 mL/min actascientific.com |

| Detection (λ) | 221 nm researchgate.netdoaj.org | 270 nm ejpmr.com | 230 nm actascientific.com |

| Retention Time | 5.09 min researchgate.netdoaj.org | 7.3 min ejpmr.com | 3.357 min actascientific.com |

| Linearity Range | 4–24 µg/mL researchgate.netdoaj.org | 20–100 µg/mL ejpmr.com | Not Specified |

| LOD | 0.35 µg/mL researchgate.netdoaj.org | Not Specified | Not Specified |

| LOQ | 1.08 µg/mL researchgate.netdoaj.org | Not Specified | Not Specified |

| Reference | researchgate.netdoaj.org | ejpmr.com | actascientific.com |

This table summarizes conditions from various validated RP-HPLC methods for mupirocin calcium, demonstrating the range of applicable parameters.

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, high-throughput alternative to HPLC for the quantification of mupirocin. nih.gov In this technique, a sample is applied to a high-performance plate, which is then developed in a chamber containing a suitable mobile phase. The separated components are then quantified using a densitometer.

A validated HPTLC-densitometry method for mupirocin has been established using silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of toluene, chloroform, and ethanol (B145695) (5:4:2, by volume). nih.gov Detection is typically carried out at 220 nm. nih.gov This method has been shown to be linear in the concentration range of 2–40 µ g/band and is suitable for the analysis of mupirocin in pharmaceutical dosage forms. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Characterization Techniques for Formulations

The development of novel formulations of mupirocin calcium, such as nanomicelles, ethosomal gels, and nanostructured lipid carriers (NLCs), necessitates the use of advanced characterization techniques to evaluate their physicochemical properties. nih.govmagonlinelibrary.comresearchgate.net These techniques are crucial for understanding the formulation's structure, stability, and performance.

Photon Correlation Spectroscopy (PCS): Also known as Dynamic Light Scattering (DLS), this technique is used to determine the mean particle or globule size and the polydispersity index (PDI) of nanoformulations. nih.gov The PDI provides a measure of the size distribution homogeneity. For instance, mupirocin nanomicelles have been characterized with a globular diameter of approximately 8.64 nm and a PDI of 0.143, indicating a uniform dispersion. nih.gov

Zeta Potential Analysis: This measurement indicates the surface charge of particles in a dispersion and is a key predictor of the formulation's physical stability. Higher absolute zeta potential values suggest greater electrostatic repulsion between particles, reducing the likelihood of aggregation. Mupirocin NLCs have been reported with a zeta potential of –24.2 mV, suggesting good stability. magonlinelibrary.com

Microscopy: Techniques like optical microscopy and Transmission Electron Microscopy (TEM) are used for the visual observation of the formulation's morphology. researchgate.net TEM, in particular, can provide high-resolution images of nanoparticles, confirming their shape and size.

Entrapment Efficiency (EE): For nano-carrier systems, it is vital to determine the amount of drug successfully encapsulated within the carrier. This is typically done by separating the free, unentrapped drug from the carrier-bound drug using methods like centrifugation or dialysis, followed by quantification of the free drug in the supernatant via UV-vis spectrometry. nih.gov Mupirocin nanomicelles have demonstrated a high entrapment efficiency of 98.85%. nih.gov

Rheological Studies: The viscosity and spreadability of semi-solid formulations like gels and creams are critical quality attributes that affect patient compliance and product performance. Viscometers are used to measure the flow behavior of these formulations. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions within a sample. mdpi.com The principle lies in the absorption of infrared radiation by molecules at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint. mdpi.com

In the analysis of mupirocin calcium, FTIR is employed to confirm the drug's integrity and to investigate its interaction with other components in a formulation, such as polymers in microparticles. researchgate.netresearchgate.net The FTIR spectrum of mupirocin calcium exhibits characteristic peaks corresponding to its various functional groups. When incorporated into a delivery system, shifts in these peaks can indicate interactions, such as hydrogen bonding, between the drug and the carrier material. researchgate.net For instance, studies have utilized FTIR to analyze the chemical interactions in formulations containing mupirocin. This technique is sensitive to changes in the chemical environment of the molecule, providing valuable insights into the compatibility and stability of the drug within a formulation. researchgate.net Advanced FTIR techniques, like Attenuated Total Reflection (ATR)-FTIR imaging, offer even deeper understanding of molecular interactions at a microscale level. spectroscopyonline.com

A typical FTIR analysis of mupirocin calcium would involve recording the spectrum and identifying key absorption bands. The data table below summarizes some of the characteristic peaks that might be observed.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H stretching (from carboxylic acid and alcohol) | Broad band around 3400-3200 |

| C-H stretching (aliphatic) | 2950-2850 |

| C=O stretching (from ester and carboxylic acid) | 1740-1700 |

| C=C stretching | Around 1650 |

| C-O stretching (from ether and ester) | 1250-1050 |

Note: The exact positions of these peaks can vary slightly depending on the sample preparation and the specific interactions present.

Raman Spectroscopy for Structural Confirmation

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the structural properties of materials. americanpharmaceuticalreview.com This technique is based on the inelastic scattering of monochromatic light, which results in a spectrum of shifted frequencies that are characteristic of the molecule's vibrational modes. americanpharmaceuticalreview.com

In the context of mupirocin calcium, Raman spectroscopy is utilized for structural confirmation and to assess the crystalline state of the drug. researchgate.net It can effectively distinguish between different polymorphic forms of a substance, which can have significant implications for its physical properties and bioavailability. americanpharmaceuticalreview.com For example, the Raman spectrum of crystalline mupirocin calcium would show sharp, well-defined peaks, while an amorphous form would exhibit broader bands. researchgate.net Calcite, a form of calcium carbonate, is often used as a reference material for calibrating Raman spectrometers due to its sharp and well-defined peaks. elodiz.comrruff.info

The analysis of Raman spectra can provide detailed information about the molecular structure and has been used to study various biological materials and their components. pwr.edu.pl

X-ray Analysis for Crystalline Properties

X-ray analysis, particularly powder X-ray diffraction (PXRD), is a fundamental technique for determining the crystalline properties of a solid material. researchgate.net This method relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for the crystalline structure.

For mupirocin calcium, PXRD is instrumental in identifying its crystalline form and in detecting any changes in crystallinity that may occur during manufacturing processes like spray drying. researchgate.netresearchgate.net Studies have shown that processes such as spray drying can lead to the conversion of crystalline mupirocin calcium into an amorphous state, which is characterized by a "halo" pattern in the X-ray diffractogram, indicating the absence of long-range crystalline order. researchgate.netresearchgate.net The amorphous or crystalline nature of a drug can significantly influence its solubility and dissolution rate.

The table below illustrates the expected PXRD outcomes for different forms of mupirocin calcium.

| Form of Mupirocin Calcium | Expected X-ray Diffraction Pattern |

| Crystalline | Sharp, well-defined peaks at specific 2θ angles |

| Amorphous | A broad, diffuse halo with no distinct peaks |

Thermal Analysis (DSC, TGA) for Material Stability and Behavior

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and behavior of materials. labmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to determine thermal transitions such as melting, crystallization, and glass transitions. labmanager.com In the analysis of mupirocin calcium, DSC can confirm the amorphous or crystalline nature of the drug. researchgate.net For instance, the absence of a sharp melting endotherm for mupirocin calcium in a formulation can indicate that the drug is present in an amorphous state. researchgate.net Some studies have reported a melting point for amorphous mupirocin calcium in the range of 76°C to 89°C. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to assess thermal stability and to quantify mass loss due to processes like decomposition or dehydration. labmanager.com TGA of mupirocin calcium can reveal its decomposition profile and provide information on its stability at elevated temperatures. researchgate.netnih.gov Research has shown that raw mupirocin can be unstable at high temperatures. bvsalud.org

The following table summarizes the applications of DSC and TGA in the analysis of mupirocin calcium.

| Thermal Analysis Technique | Information Obtained for Mupirocin Calcium |

| DSC | Melting point, glass transition temperature, crystallinity |

| TGA | Thermal stability, decomposition temperature, moisture content |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface morphology and topography of materials at the micro- and nanoscale. mdpi.comfilab.fr It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons to create an image.

In the context of mupirocin calcium, SEM is used to examine the morphology of the raw drug crystals and to characterize the size, shape, and surface features of formulations such as microparticles or nanofibers containing the drug. researchgate.netnih.govresearchgate.net For example, SEM images can reveal whether microparticles are spherical and can provide information about their surface texture. researchgate.netresearchgate.net The morphology of these delivery systems can influence their drug release characteristics.

| Feature | Description |

| Particle Shape | Can be spherical, irregular, or crystalline. |

| Surface Texture | May be smooth, rough, or porous. |

| Particle Size | Can be measured and analyzed for distribution. |

Bioanalytical Methodologies for In Vitro Release and Activity Assessment

Bioanalytical methods are critical for evaluating the performance of a drug product. For topical formulations of mupirocin calcium, in vitro release testing is a key methodology to assess how the drug is released from its carrier.

In Vitro Release Test (IVRT) Methodologies

The In Vitro Release Test (IVRT) is a standardized method used to measure the rate and extent of drug release from a semi-solid dosage form, such as a cream or ointment. It is a crucial tool for quality control and for assessing the bioequivalence of topical products. fda.govscielo.br

The IVRT for mupirocin calcium typically involves the use of a diffusion cell system, such as a Franz cell, where the formulation is applied to a synthetic membrane that separates it from a receptor medium. fda.govgoogle.com The amount of drug that diffuses through the membrane into the receptor medium is measured over time. google.com This test is designed to be sensitive to changes in the formulation that could affect drug release.

The FDA provides guidance on conducting IVRT studies for mupirocin calcium products, specifying the use of a synthetic membrane and measuring the release rate of mupirocin into the receptor solution. fda.govfda.gov

The table below outlines the key components of a typical IVRT setup for mupirocin calcium.

| IVRT Parameter | Typical Specification |

| Apparatus | Franz diffusion cell |

| Membrane | Synthetic, inert membrane (e.g., polypropylene) google.com |

| Receptor Medium | A solution capable of solubilizing mupirocin google.com |

| Temperature | Controlled, often at 32°C google.com |

| Analyte | Mupirocin concentration in the receptor medium |

Antimicrobial Activity Assays for Encapsulated Drug (e.g., Zone of Inhibition, Time-Kill Assays)

The evaluation of antimicrobial activity is critical to ensure that the encapsulation process does not compromise the therapeutic efficacy of mupirocin calcium. Standard microbiological assays are employed to confirm that the encapsulated drug retains its antibacterial properties, often demonstrating a sustained or controlled release profile compared to the unencapsulated form. The primary methods used for this assessment are the zone of inhibition test and time-kill assays.

Zone of Inhibition Assay

The zone of inhibition (ZOI) or disc diffusion method is a widely used qualitative or semi-quantitative technique to assess the antimicrobial activity of encapsulated mupirocin calcium. In this test, a standardized inoculum of a target bacterium, typically Staphylococcus aureus (including methicillin-resistant strains, MRSA), is spread over the surface of an agar (B569324) plate. ijper.org Discs loaded with the encapsulated mupirocin calcium formulation are then placed on the agar. Following incubation, the diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured. ijper.org

Research on mupirocin-loaded nanoparticles and other micro-carrier systems frequently uses this assay to demonstrate preserved and sometimes enhanced efficacy. For instance, studies on mupirocin-loaded silver nanoparticles (AgNPs) have shown significant zones of inhibition against S. aureus. ijper.orgnih.gov One study found that while pure mupirocin showed an inhibition zone of 4.25 cm against Staphylococcus saprophyticus and 3.37 cm against S. aureus, a mupirocin-hydroxyapatite composite also produced large inhibition zones, indicating sustained antimicrobial action. ajpps.org The size of the inhibition zone can be influenced by the drug's release rate from the encapsulation matrix. ajpps.org Formulations such as mupirocin nanostructured lipid carriers (NLCs) incorporated into gels have also demonstrated larger zones of inhibition against S. aureus compared to conventional formulations, highlighting the potential of encapsulation to improve performance. researchgate.net

Table 1: Zone of Inhibition Data for Mupirocin Calcium Formulations

| Formulation | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Mupirocin (Pure) | S. saprophyticus | 42.5 | ajpps.org |

| Mupirocin (Pure) | S. aureus | 33.7 | ajpps.org |

| Mupirocin:Hydroxyapatite (B223615) Composite | S. saprophyticus | 37.3 | ajpps.org |

| Mupirocin loaded Silver Nanoparticles (AgNPs) | S. aureus | Data indicates significant inhibition | ijper.orgnih.gov |

| Curcumin NLC Gel (for comparison) | S. aureus | Larger ZOI than control | researchgate.net |

Time-Kill Assays

Time-kill assays provide quantitative insights into the pharmacodynamics of an antimicrobial agent by measuring the rate and extent of bacterial killing over time. These assays are particularly valuable for evaluating controlled-release formulations of mupirocin calcium, as they can demonstrate a prolonged duration of action. researchgate.netnih.gov In a typical time-kill study, a bacterial suspension is treated with a specific concentration of the encapsulated drug, and viable bacterial counts (Colony Forming Units, CFU/mL) are determined at various time points. nih.gov

Studies involving spray-dried mupirocin calcium-loaded microparticles have utilized time-kill assays against both S. aureus and MRSA strains. researchgate.netnih.gov The results from these studies confirmed the prolonged release and preservation of the drug's antimicrobial activity. researchgate.netnih.gov The assay is sensitive enough to detect differences between the free drug and the encapsulated microparticles, providing strong evidence of the formulation's ability to prolong drug release and maintain bactericidal or bacteriostatic effects over an extended period. mdpi.com Research on other novel formulations, such as a mupirocin-silver complex, also employs time-kill assays to demonstrate bactericidal activity against mupirocin-resistant strains. nih.gov These studies show that while the unencapsulated drug's effect may diminish, the encapsulated form continues to suppress bacterial growth, highlighting its potential for overcoming resistance and improving therapeutic outcomes. nih.govmdpi.com

Validation Parameters and Regulatory Guidelines in Analytical Method Development (e.g., ICH Guidelines)

The development and validation of analytical methods for mupirocin calcium are governed by stringent regulatory guidelines to ensure the quality, consistency, and reliability of the results. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework, particularly in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is widely adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govijbpas.comdoaj.org These guidelines are essential for the routine analysis of mupirocin calcium in bulk drug substances and finished pharmaceutical formulations. researchgate.netfishfabiogenics.com

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. For mupirocin calcium, this typically involves High-Performance Liquid Chromatography (HPLC) and UV-spectroscopic methods. researchgate.net The key validation parameters according to ICH guidelines include: